![molecular formula C17H10FN3O3S B2604248 N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide CAS No. 851978-84-2](/img/structure/B2604248.png)
N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazole and chromene, both of which are heterocyclic compounds with various properties and applications . Benzo[d]thiazole derivatives are known to possess a wide range of properties, including optical properties, coordination properties, and electron acceptor properties . They also have a vast number of applications, including in cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, and more .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, 4-fluorobenzo[d]thiazole-2-thiol, a related compound, has a density of 1.6±0.1 g/cm3, a boiling point of 293.2±42.0 °C at 760 mmHg, and a molar refractivity of 48.2±0.4 cm3 .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of derivatives involving N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide with a focus on their microbial activity. For example, a study by Mostafa, El-Salam, and Alothman (2013) explored the microwave-assisted synthesis of 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives. These compounds were tested against B. subtilis, S. aureus, E. coli, and C. albicans, showing promising antimicrobial properties compared to reference drugs such as tetracycline and nystatin (Mostafa, El-Salam, & Alothman, 2013).
Antioxidant and Antimicrobial Evaluation
Another study focused on the synthesis of new pyridine, chromene, and thiazole derivatives, highlighting their potent antioxidant and antimicrobial activities. The thiazole derivative exhibited the highest antibacterial and antifungal activities against S. aureus, B. subtilis, and C. albicans. It also showed the best antioxidant activity, suggesting a combination of salicylic acid hydrazide and thiazole moieties in the hybrid compound (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).
Cytotoxic Activity
Gomha and Khalil (2012) utilized ultrasound irradiation for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus, demonstrating potent cytotoxic activity against HaCaT cells (human keratinocytes). This study underscores the potential use of these derivatives in developing therapeutic agents with cytotoxic properties (Gomha & Khalil, 2012).
Environmental Benefits and Chemical Synthesis
Ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives has been reported, showcasing an environmentally friendly and rapid synthesis method. These derivatives were evaluated for their in vitro antifungal and antibacterial activity, with certain compounds displaying potent antibacterial and antifungal properties. This study also highlights the non-toxic nature of these compounds, indicating their potential as safe antimicrobial agents (Tiwari et al., 2018).
Chemosensors for Cyanide Anions
Research into coumarin benzothiazole derivatives has been conducted to investigate their properties as chemosensors for cyanide anions. These derivatives can recognize cyanide anions through Michael addition reactions, exhibiting color changes that can be observed by the naked eye, indicating their potential applications in chemical sensing and environmental monitoring (Wang et al., 2015).
Mechanism of Action
properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3S/c18-10-5-3-7-14-15(10)19-17(25-14)21-20-16(23)13-8-11(22)9-4-1-2-6-12(9)24-13/h1-8H,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHQLWNMDRQAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NNC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.